2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]
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Overview
Description
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] is a chemical compound known for its unique structural properties and high photoluminescence. It is a derivative of spirobifluorene, which is a class of compounds widely used in organic electronics due to their excellent thermal and chemical stability .
Preparation Methods
The synthesis of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] typically involves the bromination of 3,6-dimethoxy-9,9’-spirobi[fluorene]. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2,7-positions can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Due to its high photoluminescence and electroluminescent quantum efficiency, it is used as a host material in OLEDs.
Organic Photovoltaics (OPVs): It is used in the development of semiconducting polymers for OPVs, contributing to the efficiency of solar cells.
Biological Research: The compound’s unique properties make it useful in the study of molecular interactions and photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] involves its ability to control molecular interactions in the solid state. The spirobifluorene core provides a twisted non-coplanar structure, preventing close packing of molecules and generating amorphous glass materials with morphological stability . This property is crucial for its application in OLEDs and OPVs, where stable amorphous films are required .
Comparison with Similar Compounds
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
2,7-Dibromo-9,9’-spirobi[fluorene]: This compound lacks the methoxy groups, which affects its electronic properties and makes it less suitable for certain applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has a different substitution pattern, which influences its photophysical properties and makes it more suitable for different types of organic electronic devices.
Properties
CAS No. |
824390-52-5 |
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Molecular Formula |
C27H18Br2O2 |
Molecular Weight |
534.2 g/mol |
IUPAC Name |
2',7'-dibromo-3',6'-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H18Br2O2/c1-30-25-11-17-18-12-26(31-2)24(29)14-22(18)27(21(17)13-23(25)28)19-9-5-3-7-15(19)16-8-4-6-10-20(16)27/h3-14H,1-2H3 |
InChI Key |
ROMLJYXYMOFDTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)Br)OC)Br |
Origin of Product |
United States |
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